

# Spectroscopic Analysis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

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## Abstract

This guide provides a comprehensive overview of the spectroscopic properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid. Due to the limited availability of specific experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of its structural features, alongside standardized experimental protocols for its acquisition. The included data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) serve as a reference for researchers working with this compound. Furthermore, a generalized workflow for spectroscopic analysis is provided to guide experimental design.

## Chemical Structure and Properties

- IUPAC Name: 6-Aminobenzo[d][1]dioxole-5-carboxylic acid
- CAS Number: 20332-16-5
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub>
- Molecular Weight: 181.15 g/mol

## Spectroscopic Data (Predicted)

Comprehensive experimental spectroscopic data for 6-Aminobenzo[d]dioxole-5-carboxylic acid is not readily available in the public domain. The following tables present predicted data based on the known spectroscopic characteristics of its constituent functional groups (a carboxylic acid, an amine, and a benzodioxole ring system).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	Singlet	1H	Aromatic H
~ 6.5 - 7.0	Singlet	1H	Aromatic H
~ 6.0	Singlet	2H	O-CH <sub>2</sub> -O
~ 4.0 - 5.0 (broad)	Singlet	2H	-NH <sub>2</sub>
~ 11.0 - 13.0 (broad)	Singlet	1H	-COOH

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 165 - 175	C=O (Carboxylic Acid)
~ 140 - 150	Aromatic C-O / C-N
~ 110 - 130	Aromatic C-H
~ 100 - 110	O-CH <sub>2</sub> -O
~ 95 - 105	Aromatic C

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch (Amine)
2500 - 3300	Strong, Very Broad	O-H Stretch (Carboxylic Acid)
1660 - 1710	Strong	C=O Stretch (Carboxylic Acid)
1550 - 1650	Medium	N-H Bend (Amine)
1400 - 1500	Medium	Aromatic C=C Stretch
1200 - 1300	Strong	C-O Stretch (Carboxylic Acid / Dioxole)
1000 - 1100	Strong	C-O Stretch (Dioxole)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
181	[M] <sup>+</sup> (Molecular Ion)
164	[M - OH] <sup>+</sup>
136	[M - COOH] <sup>+</sup>
120	Further fragmentation
92	Further fragmentation

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-Aminobenzo[d]dioxole-5-carboxylic acid.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 6-Aminobenzo[d]dioxole-5-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).

The choice of solvent is critical as the acidic and amine protons are exchangeable. DMSO-d<sub>6</sub> is often preferred for observing exchangeable protons.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
  - To confirm the identity of the -NH<sub>2</sub> and -COOH protons, a D<sub>2</sub>O exchange experiment can be performed. Add a drop of D<sub>2</sub>O to the NMR tube, shake, and re-acquire the <sup>1</sup>H spectrum. The signals corresponding to the exchangeable protons should diminish or disappear.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of <sup>13</sup>C nuclei.

## IR Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

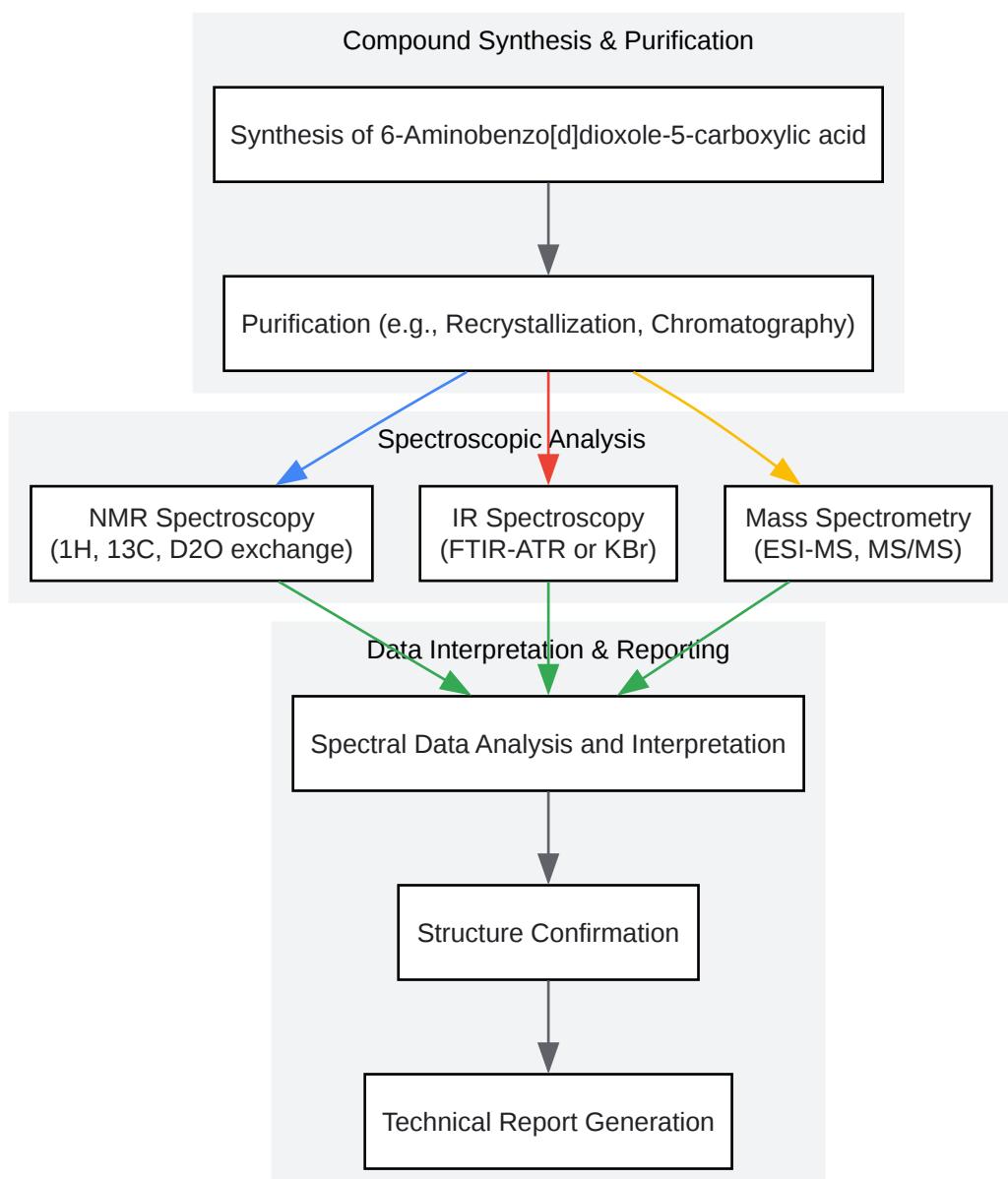
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Perform a background scan of the empty sample holder (or pure KBr pellet) before scanning the sample.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer.
  - Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule  $[\text{M}+\text{H}]^+$  and the deprotonated molecule  $[\text{M}-\text{H}]^-$ .
  - To obtain fragmentation patterns, perform tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 6-Aminobenzo[d]dioxole-5-carboxylic acid.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Aminobenzo[d]dioxole-5-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276653#spectroscopic-data-nmr-ir-ms-of-6-aminobenzo-d-dioxole-5-carboxylic-acid>

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